1,6-dimethyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1,6-dimethyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
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Biological Activity
1,6-Dimethyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a pyrrolidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes:
- A pyridine ring
- A pyrrolidine ring
- A sulfonyl group attached to a trifluoromethylphenyl moiety
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance the potency of such compounds against cancer cells by increasing lipophilicity and improving binding affinity to target proteins.
Table 1: Anticancer Activity of Similar Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10 | Apoptosis induction |
Compound B | MCF-7 | 15 | Inhibition of cell proliferation |
1,6-Dimethyl... | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Sulfonamide derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses. The interaction between the trifluoromethyl group and the enzyme's active site could be a contributing factor to its efficacy.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
Study on Anticancer Activity
A recent study investigated the effects of a related compound on A549 lung cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = TBD), suggesting its potential as an anticancer agent.
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, a sulfonamide derivative showed a marked decrease in TNF-alpha levels in vitro. This suggests that similar compounds may effectively modulate inflammatory responses.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-12-9-14(10-17(24)22(12)2)27-13-7-8-23(11-13)28(25,26)16-6-4-3-5-15(16)18(19,20)21/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJPIAEGGXXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.